molecular formula C19H23NO2S B3981882 2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide

2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide

Cat. No. B3981882
M. Wt: 329.5 g/mol
InChI Key: QZCXXCJYWDPQDQ-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide, also known as ML297, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ML297 is a selective activator of the GIRK1/2 channel, which is a type of ion channel that plays a crucial role in regulating the electrical activity of neurons.

Scientific Research Applications

2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and addiction. The GIRK1/2 channel, which is activated by this compound, plays a crucial role in regulating the electrical activity of neurons, and its dysfunction has been implicated in the pathogenesis of these disorders. This compound has been shown to be effective in reducing seizure activity in animal models of epilepsy and improving motor function in animal models of Parkinson's disease. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Mechanism of Action

2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide activates the GIRK1/2 channel by binding to a specific site on the channel protein. The activation of the GIRK1/2 channel leads to an increase in potassium ion conductance, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is similar to that of other drugs that target ion channels, such as antiepileptic drugs and anesthetics.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing the excitability of neurons, reducing seizure activity, improving motor function, and reducing drug-seeking behavior. This compound has also been shown to have a neuroprotective effect in animal models of stroke, suggesting that it may have potential therapeutic applications in this disorder as well.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide has several advantages for lab experiments, including its high selectivity for the GIRK1/2 channel, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in neurological disorders. However, this compound also has some limitations, including its relatively short half-life and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide, including further studies on its mechanism of action, its potential therapeutic applications in neurological disorders, and its toxicity profile. Additionally, there is a need for the development of more potent and selective activators of the GIRK1/2 channel, which could have even greater therapeutic potential. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its dosing and improve its safety profile.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-14(9-10-15-7-5-4-6-8-15)20-19(21)17-12-11-16(23-3)13-18(17)22-2/h4-8,11-14H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCXXCJYWDPQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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